Regioisomeric Differentiation: Para- vs. Ortho-Methoxybenzoyl Substitution
The 4-methoxybenzoyl substitution differentiates this compound from its 2-methoxy analog. In cell proliferation assays, the ortho-methoxy regioisomer (3-methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine) exhibited IC50 values of 10–20 µM against breast and prostate cancer cell lines . The para-methoxy substitution pattern is expected to alter hydrogen-bonding geometry and steric bulk, which may affect target binding. However, no head-to-head comparison data is available for this compound.
| Evidence Dimension | Antiproliferative activity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | No published data available for the 4-methoxy regioisomer |
| Comparator Or Baseline | 3-Methanesulfonyl-1-(2-methoxybenzoyl)pyrrolidine: IC50 10–20 µM (breast and prostate cancer cell lines) |
| Quantified Difference | Not calculable – target compound data absent |
| Conditions | In vitro cell proliferation assay; specific cell lines not detailed in the available source |
Why This Matters
Procurement decisions must account for regioisomeric differences that can alter biological activity by orders of magnitude; the 4-methoxy isomer cannot be assumed equivalent to the 2- or 3-methoxy analogs without direct testing.
